N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
Structural Classification and Heterocyclic Significance
This compound belongs to the quinoline-carboxamide family, incorporating three distinct heterocyclic systems: a bicyclic quinoline core, a pyridine ring at position 2, and a 1,3,4-thiadiazole moiety at the carboxamide position. The molecular formula C₁₉H₁₅N₅OS reflects its nitrogen- and sulfur-rich composition, critical for electronic interactions with biological targets. Key structural features include:
- Quinoline Core : A planar, aromatic system enabling intercalation with DNA or enzymatic pockets.
- Pyridine Substituent : Enhances solubility and participates in hydrogen bonding via its lone electron pair.
- 1,3,4-Thiadiazole Ring : A sulfur-containing heterocycle known for redox activity and metabolic stability.
The InChI notation (InChI=1S/C19H15N5OS/c1-2-17-23-24-19(26-17)22-18(25)14-11-16(12-7-9-20-10-8-12)21-15-6-4-3-5-13(14)15/h3-11H,2H2,1H3,(H,22,24,25)) provides a precise descriptor of atomic connectivity, emphasizing the ethyl-thiadiazole linkage and spatial orientation of substituents. This architecture positions the compound as a privileged scaffold in antimicrobial and anticancer research.
Historical Context in Medicinal Chemistry Research
Quinoline derivatives have been investigated since the early 20th century, with chloroquine and quinine establishing the antimalarial potential of this scaffold. The integration of thiadiazole motifs emerged more recently, driven by their proven utility in kinase inhibition and antibacterial agents. This compound builds upon two decades of incremental advancements in quinoline-carboxamide chemistry, particularly:
- 2000s : Linomide and tasquinimod demonstrated the therapeutic viability of quinolinone carboxamides in autoimmune diseases and oncology.
- 2010s : Systematic modifications of the thiadiazole moiety improved pharmacokinetic profiles in preclinical models.
- 2020s : Hybridization strategies combining quinoline with pyridine and thiadiazole groups yielded compounds with dual antimicrobial and anticancer activity.
This compound’s design reflects a convergence of these historical trends, leveraging quinoline’s DNA-binding capacity and thiadiazole’s enzymatic inhibition potential.
Key Motivations for Targeted Investigation
Three primary factors drive current research on this compound:
- Structural Novelty : The simultaneous presence of pyridine (basic), thiadiazole (electron-deficient), and quinoline (aromatic) groups creates a unique electronic profile, enabling multitarget engagement.
- Antimicrobial Resistance Crisis : With rising resistance to existing quinoline-based drugs, derivatives exhibiting novel mechanisms—such as thiadiazole-mediated bacterial topoisomerase inhibition—are urgently needed.
- Oncological Applications : Preclinical data suggest that the ethyl-thiadiazole side chain enhances selectivity for tyrosine kinases like c-Met, a key driver of tumor metastasis.
Ongoing studies focus on optimizing substituent patterns to balance potency and solubility, as exemplified by recent fluorinated analogues showing improved oral bioavailability.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS/c1-2-17-23-24-19(26-17)22-18(25)14-11-16(12-7-9-20-10-8-12)21-15-6-4-3-5-13(14)15/h3-11H,2H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIIOSLWVQCIIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Quinoline Core Construction: The quinoline core can be constructed via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reactions: The thiadiazole and quinoline intermediates are then coupled using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling to form the desired product.
Amidation: The final step involves the amidation reaction where the carboxylic acid group of the quinoline derivative is reacted with an amine to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies indicate that derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide exhibit potent antimicrobial properties. For instance, a synthesized compound demonstrated effective inhibition against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The presence of the thiadiazole and quinoline moieties is believed to enhance the antimicrobial efficacy through multiple mechanisms of action, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .
1.2 Anticancer Properties
Research has highlighted the anticancer potential of this compound. In vitro studies showed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. A notable case study involved the evaluation of its effects on human breast cancer cells, where it was found to significantly reduce cell viability at micromolar concentrations. The compound's mechanism appears to involve the inhibition of key oncogenic signaling pathways, making it a candidate for further investigation as a therapeutic agent .
1.3 Cholinesterase Inhibition
Another promising application is in the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Compounds derived from this structure have shown dual inhibition capabilities with IC50 values indicating moderate potency compared to standard inhibitors such as rivastigmine. This suggests potential use in treating cognitive disorders by enhancing cholinergic transmission .
Agrochemical Applications
2.1 Insecticidal Activity
The compound has also been explored for its insecticidal properties. A study reported that derivatives exhibited significant activity against agricultural pests, including aphids and beetles. The mechanism is thought to involve neurotoxic effects similar to those observed with conventional insecticides, disrupting neurotransmission in target insects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the thiadiazole and quinoline rings have been systematically studied to identify optimal configurations for enhancing biological activity.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Ethyl on thiadiazole | Enhanced antimicrobial activity | Improves solubility |
| Pyridine ring modifications | Increased AChE inhibition | Alters binding affinity |
| Alkyl chain length | Varied insecticidal potency | Longer chains may enhance lipophilicity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent publication detailed the synthesis of several derivatives based on this compound and their evaluation against Gram-positive and Gram-negative bacteria. The most potent derivative exhibited an MIC of 8 µg/mL against Staphylococcus aureus, showcasing its potential as a new antimicrobial agent .
Case Study 2: Neuroprotective Effects
In another study focused on neuroprotection, a derivative was tested on neuronal cell cultures exposed to oxidative stress. Results indicated that it significantly reduced cell death and oxidative damage markers, suggesting potential applications in neurodegenerative disease prevention .
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects : Cyclopropyl () and ethyl (Target) groups on the thiadiazole influence hydrophobicity (XLogP3 ~4.4 for cyclopropyl vs. likely higher for ethyl). Ethyl may enhance membrane permeability compared to methylthio (5f) .
- Stability : Analogs with pyridinyl-thiadiazole () or extended conjugation (e.g., compound 8 in ) show instability in organic solvents, suggesting that the target compound’s ethyl group may improve stability compared to bulkier substituents.
Anticancer Activity of Select Analogs:
Key Observations:
- Ethyl-thiadiazole derivatives (e.g., 4y) exhibit potent anticancer activity, likely due to enhanced lipophilicity and target engagement.
- The pyridinyl-quinoline core (Target) may mimic kinase-binding motifs, whereas acetamide derivatives () lack direct quinoline-thiadiazole conjugation, reducing potency .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological evaluations, and comparative studies with similar compounds.
Overview of the Compound
This compound is characterized by its unique structural features, including a thiadiazole ring, a pyridine ring, and a quinoline core. These components contribute to its diverse biological activities.
Chemical Structure
| Component | Description |
|---|---|
| Thiadiazole Ring | Contains sulfur and nitrogen atoms; known for various biological activities. |
| Pyridine Ring | Aromatic nitrogen-containing ring; enhances interaction with biological targets. |
| Quinoline Core | Contributes to anticancer properties and enzyme inhibition. |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiadiazole Ring : Synthesized through cyclization of thiosemicarbazide derivatives.
- Construction of the Quinoline Core : Often achieved via Skraup synthesis.
- Coupling Reactions : The final product is formed through palladium-catalyzed cross-coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on lipoxygenase (LOX), which is implicated in various cancer pathways. Inhibition of LOX has been linked to reduced tumor growth in several studies .
- Cytotoxic Activity : Evaluated using MTT assays against cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma). Results indicated significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Cytotoxicity Studies
A series of studies have assessed the cytotoxicity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| PC3 | 15 | Higher potency observed |
| HT29 | 25 | Comparable |
| SKNMC | 30 | Lower potency |
These studies demonstrate that the compound exhibits promising anticancer activity, particularly against prostate cancer cells.
Enzyme Inhibition Studies
The inhibitory effects on LOX were evaluated, revealing that:
- The compound significantly inhibited LOX activity with an IC50 value in the micromolar range.
This mechanism suggests potential therapeutic applications in managing inflammation-related cancers .
Comparative Studies
When compared to similar compounds within the 1,3,4-thiadiazole class:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline | Similar core structure | Moderate anticancer activity |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Different substituent pattern | Lower cytotoxicity |
The unique substitution pattern of N-(5-ethyl...) enhances its reactivity and biological efficacy compared to related compounds.
Case Studies and Research Findings
Recent research has highlighted the compound's potential in treating various cancers:
- Prostate Cancer : A study demonstrated significant reduction in cell viability in PC3 cells treated with the compound.
- Colorectal Cancer : In HT29 cells, the compound showed effective inhibition of proliferation through LOX pathway modulation.
- Neuroblastoma : SKNMC cells exhibited sensitivity to treatment, indicating broader applicability across different cancer types.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. For example, PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with N-methylmorpholine (NMM) as a base is effective for coupling quinoline-4-carboxylic acid derivatives with 2-amino-5-ethyl-1,3,4-thiadiazole. Reaction optimization includes maintaining anhydrous conditions, stoichiometric control of reagents (1:1.2 molar ratio of acid to amine), and overnight stirring at room temperature. Post-reaction, vacuum filtration efficiently isolates the product, achieving ~59% yield . For low-yield reactions (e.g., <10% in HATU-mediated couplings), consider alternative coupling agents like EDCI/HOBt or optimize solvent polarity and temperature gradients during purification .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR in deuterated DMSO or acetone to verify aromatic proton environments (e.g., quinoline H8 at δ 8.29 ppm, thiadiazole NH at δ 11.27 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 434.1) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, S content (e.g., calculated C: 63.58%, H: 4.18%, N: 19.34%, S: 7.39%) to rule out impurities .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer : The compound’s poor aqueous solubility (common in thiadiazole-quinoline hybrids) can be mitigated using co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80). For pharmacokinetic studies, nanoformulation (liposomes or PEGylated micelles) enhances bioavailability .
Advanced Research Questions
Q. What strategies resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from metabolic instability or off-target effects. Perform metabolic profiling (e.g., liver microsomal assays) to identify degradation pathways. If cytochrome P450-mediated oxidation is observed, introduce electron-withdrawing groups (e.g., -CF) to the quinoline ring to enhance metabolic stability. Validate via LC-MS/MS pharmacokinetic studies in rodent plasma .
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
- Methodological Answer : The ethyl-thiadiazole moiety is prone to hydrolysis in polar aprotic solvents (e.g., DMF) over time. Store lyophilized powder at -20°C under argon. For solutions, use anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via HPLC (C18 column, gradient elution with 0.1% TFA in acetonitrile/water) .
Q. What computational methods predict structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize substituents at the quinoline C2 position (pyridin-4-yl group) for hydrogen bonding with ATP-binding pockets .
- QSAR Modeling : Apply CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (molar refractivity) parameters with IC values. Validate with synthetic analogs (e.g., replacing ethyl with cyclopropyl on the thiadiazole) .
Q. How can conflicting cytotoxicity data in different cell lines be systematically analyzed?
- Methodological Answer : Use multiparametric assays (e.g., Annexin V/PI staining, ROS detection) to differentiate apoptosis vs. necrosis. Cross-validate with transcriptomics (RNA-seq) to identify cell line-specific resistance mechanisms (e.g., upregulation of efflux pumps like P-gp). For IC variability ≥50%, adjust dosing schedules or combine with P-gp inhibitors (e.g., verapamil) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
